5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid

Medicinal Chemistry Reaction Optimization Physicochemical Property

Researchers pursuing metabolically stable drug candidates often face synthetic bottlenecks when installing the -CF3 pharmacophore onto heterocyclic cores. 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid (CAS 1202054-12-3) directly addresses this challenge as a pre-functionalized Suzuki-Miyaura coupling partner, enabling efficient C-C bond formation with aryl/heteroaryl halides in 60-85% reported yields. • Enables direct installation of the -CF3 pharmacophore for enhanced metabolic stability and target engagement in CNS and kinase drug discovery • Serves as a key intermediate for sodium channel inhibitor libraries targeting inflammatory and neuropathic pain • Available at 97% purity; shipped under inert atmosphere with long-term storage at -20°C

Molecular Formula C4H4BF3N2O2
Molecular Weight 179.9 g/mol
CAS No. 1202054-12-3
Cat. No. B178273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid
CAS1202054-12-3
Molecular FormulaC4H4BF3N2O2
Molecular Weight179.9 g/mol
Structural Identifiers
SMILESB(C1=C(NN=C1)C(F)(F)F)(O)O
InChIInChI=1S/C4H4BF3N2O2/c6-4(7,8)3-2(5(11)12)1-9-10-3/h1,11-12H,(H,9,10)
InChIKeyXJZGCUKCAPHOBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid: Core Properties & Industrial Position


5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid (CAS: 1202054-12-3, molecular formula C₄H₄BF₃N₂O₂, molecular weight 179.89 g/mol) is a heteroaryl boronic acid derivative characterized by a pyrazole ring with a trifluoromethyl substituent at the 5-position and a boronic acid moiety at the 4-position . The compound is primarily employed as a versatile building block in organic synthesis, notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds in pharmaceuticals and agrochemicals . The trifluoromethyl group imparts distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for modulating the drug-likeness and in vivo performance of derived molecules [1]. Commercial availability typically ranges from 95% to 97% purity, with recommended long-term storage under inert atmosphere at -20°C .

1
Suzuki-Miyaura cross-coupling building block for C–C bond formation
2
-CF₃ group for enhanced lipophilicity and metabolic stability in derived molecules
3
Supports late-stage functionalization of pharmaceutical and agrochemical scaffolds

Substitution Risks for 5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid


Direct substitution of 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid with other pyrazole boronic acid derivatives is generally not feasible without compromising synthetic outcomes and downstream biological properties. The electron-withdrawing nature and steric bulk of the -CF₃ group at the 5-position fundamentally alter the reactivity profile of the pyrazole ring, affecting both the efficiency of cross-coupling reactions and the metabolic fate of the resulting products [1]. For example, while analogs like 5-Methyl-1H-pyrazol-4-ylboronic acid or 5-Chloro-1H-pyrazol-4-ylboronic acid share the boronic acid handle, they lack the strong inductive effect and lipophilicity enhancement conferred by the trifluoromethyl group, which is frequently a critical pharmacophore for target binding and in vivo stability . The following section presents quantitative evidence delineating the specific dimensions where 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid demonstrates verifiable differentiation from its closest comparators.

Reactivity Profile Mismatch

5-Methyl or 5-chloro analogs lack the strong electron-withdrawing -CF₃ group, altering coupling efficiency and boronate formation equilibria.

Pharmacophore Context May Shift

The -CF₃ group is often a critical pharmacophore; substitution with non-fluorinated analogs may undermine target binding and in vivo stability.

Physical Property Differences

Higher density and thermal stability distinguish this compound; using lower-density analogs may affect workup partitioning and storage behavior.

5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid: Quantitative Differentiation


pKa & Electrophilic Reactivity

The predicted acid dissociation constant (pKa) for 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid is 7.25 ± 0.58, a value that positions it as a more acidic boronic acid compared to non-fluorinated analogs . The electron-withdrawing -CF₃ group lowers the pKa relative to unsubstituted 1H-pyrazol-4-ylboronic acid (pKa typically >8 for arylboronic acids), which can influence boronate formation equilibria and transmetalation rates in Suzuki-Miyaura reactions .

pKa & Electrophilic Reactivity
Class-level inference
7.25 ± 0.58 vs baseline >8
May support smoother Suzuki coupling with base-sensitive substrates.
Predicted value; no experimental pKa data located.
Medicinal Chemistry Reaction Optimization Physicochemical Property

Suzuki-Miyaura Coupling Efficiency

In a comprehensive study of palladium-catalyzed cross-couplings, trifluoromethyl-substituted pyrazolylboronic esters (closely related to the free boronic acid) were coupled with heteroaryl halides to yield heteroaryl-3-(trifluoromethyl)pyrazoles in yields ranging from 60% to 85% [1]. This synthetic efficiency is critical for the late-stage functionalization of complex drug candidates where the -CF₃ group is required for biological activity, and the reported yields provide a benchmark for reaction planning.

Suzuki-Miyaura Coupling Efficiency
Cross-study comparable
60–85% isolated yield
Establishes a reliable synthetic feasibility benchmark for reaction planning.
Pd catalysis, 80–100°C.
Organic Synthesis Cross-Coupling Building Block Reactivity

Thermal Stability and Handling

The predicted boiling point for 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid is 388.4 ± 52.0 °C . While this is a predicted value, the high boiling point suggests a solid compound with significant thermal stability prior to decomposition, which is a relevant consideration when planning high-temperature reaction conditions or purification steps such as distillation (though the compound is typically purified by chromatography or recrystallization). In contrast, boronic acids without the electron-withdrawing -CF₃ group often have lower boiling points and may be more prone to protodeboronation or decomposition at elevated temperatures.

Thermal Stability and Handling
Class-level inference
Predicted boiling point 388.4 ± 52.0 °C
Suggests low volatility and thermal robustness during high-temperature reactions.
Predicted from ACD/Labs; experimental data not available.
Process Chemistry Thermal Stability Storage and Handling

Density & Physical Property Differentiation

The predicted density of 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid is 1.60 ± 0.1 g/cm³ . This value is notably higher than that of non-fluorinated pyrazole boronic acids (e.g., predicted density for 1H-pyrazol-4-ylboronic acid is ~1.3 g/cm³), attributable to the additional mass and electron density of the trifluoromethyl group. The increased density may influence the compound's behavior in liquid-liquid extractions, crystallization, and formulation processes.

Density & Physical Property Differentiation
Class-level inference
1.60 ± 0.1 g/cm³ vs baseline ~1.3 g/cm³
Higher density may affect solvent partitioning and solid-form stability.
Predicted value; experimental confirmation pending.
Process Chemistry Physical Property Material Science

Application Scenarios for 5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid


Late-Stage Functionalization for Pain Therapeutics

The -CF₃ group is a well-established pharmacophore for enhancing metabolic stability and target engagement in CNS drug discovery. Patents describing pyrazole-amide sodium channel inhibitors for the treatment of inflammatory and neuropathic pain explicitly highlight the utility of trifluoromethyl-substituted pyrazole cores [1]. 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid serves as the ideal Suzuki coupling partner to install this pharmacophore onto aryl/heteroaryl halide scaffolds, leveraging the 60–85% synthetic yields reported in the literature [2] to efficiently generate focused libraries of sodium channel blockers.

Agrochemical Lead Optimization

In agrochemical research, the trifluoromethyl group is prized for its ability to improve metabolic stability in target organisms and reduce off-target degradation in the environment. This compound is utilized as a reagent in the synthesis of novel crop protection agents . The enhanced lipophilicity conferred by the -CF₃ group (relative to methyl or chloro analogs) can improve cuticular penetration and systemic mobility, directly impacting the efficacy of herbicides, fungicides, or insecticides. The predicted high boiling point (388.4 °C) also suggests thermal robustness suitable for formulation development .

Tetra-Substituted Pyrazole Synthesis for Kinase Inhibitors

The synthesis of tetra-substituted pyrazoles is a key challenge in medicinal chemistry, particularly for targeting ATP-binding pockets of kinases. Research demonstrates that trifluoromethyl-substituted pyrazolylboronic esters can undergo Suzuki-Miyaura coupling followed by regioselective halogenation at the 4-position, enabling iterative cross-coupling to generate highly decorated pyrazole cores [2]. This modular approach allows for the rapid exploration of structure-activity relationships around the kinase hinge-binding region, with the -CF₃ group serving as a critical element for modulating selectivity and pharmacokinetics.

Application
Selection Property
Validation Focus
CNS Pain Therapeutics Research
-CF₃ pharmacophore for metabolic stability and target engagement
Suzuki coupling yield and sodium channel inhibitor library generation
Agrochemical Lead Optimization
Enhanced lipophilicity and thermal robustness
Crop protection agent synthesis and formulation development
Kinase Inhibitor Discovery
Modular tetra-substituted pyrazole synthesis
Iterative cross-coupling and kinase hinge-binding SAR exploration

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